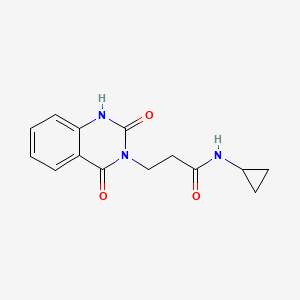
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a notable compound in medicinal chemistry due to its unique molecular structure and biological activities. The compound's complex structure comprises a cyclopropyl group, a dioxoquinazoline moiety, and a propanamide segment. These groups confer the compound significant chemical versatility and potential for interaction with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically begins with the preparation of the quinazoline core This is often achieved via the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound follows the same general principles but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, are essential to maximize yield and purity. Continuous flow synthesis and the use of automated reactors are common in industrial settings to streamline production processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide undergoes oxidation reactions, primarily affecting the quinazoline ring, leading to the formation of hydroxylated or carbonyl-containing derivatives.
Reduction: : Reduction reactions can convert the carbonyl groups in the dioxoquinazoline moiety to alcohol groups, potentially altering the compound’s biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions at various sites on the quinazoline ring, leading to a range of derivatives with modified biological properties.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in dry ether are typically used.
Substitution: : Halogenated quinazoline derivatives react with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
These reactions yield a variety of derivatives, each with potential unique biological activities. For instance, hydroxylated products from oxidation reactions can exhibit enhanced water solubility and altered pharmacokinetics.
Applications De Recherche Scientifique
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds applications across several scientific disciplines:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for its potential therapeutic effects in treating conditions such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of pharmaceuticals, particularly in the early stages of drug discovery and development.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to enzyme active sites or receptor binding domains, disrupting normal cellular processes. The dioxoquinazoline moiety is crucial for its binding affinity, while the cyclopropyl group influences the compound's orientation and interaction with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Similar structure but with a methyl group instead of a cyclopropyl group.
N-cyclohexyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Contains a cyclohexyl group instead of a cyclopropyl group.
Uniqueness
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide's uniqueness lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it an attractive candidate in medicinal chemistry for drug design and development.
There you have it! The detailed breakdown of the compound without any pesky acronyms
Propriétés
IUPAC Name |
N-cyclopropyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(15-9-5-6-9)7-8-17-13(19)10-3-1-2-4-11(10)16-14(17)20/h1-4,9H,5-8H2,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPDRQHLSDLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














